molecular formula C11H17Cl2FN2 B2449225 (S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride CAS No. 169452-21-5

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

Cat. No. B2449225
M. Wt: 267.17
InChI Key: OGQRIKINHKGLIJ-XRIOVQLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride, also known as JNJ-42153605, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of psychoactive substances and acts as a selective and potent inhibitor of the norepinephrine transporter (NET). The NET is a protein that regulates the reuptake of norepinephrine, a neurotransmitter that plays a crucial role in the regulation of mood, cognition, and behavior.

Scientific Research Applications

Reaction Mechanisms and Kinetics

  • Mechanistic Study in Binary Solvent Mixtures : Mancini, Fortunato, and Vottero (2005) examined the reactions of 1-fluoro-2,6-dinitrobenzene with pyrrolidine, among other secondary amines, in ethyl acetate–chloroform mixtures, suggesting the mechanism involves a six-membered orientated dipolar aggregate (Mancini, Fortunato, & Vottero, 2005).

  • Nucleophile Structure Influence on Kinetics : A similar study by the same authors in 2004 investigated the influence of nucleophile structure and solvent effects on the kinetics of reactions between 1-fluoro-2,6-dinitrobenzene and pyrrolidine. The study highlights stereoelectronic effects and solvation mechanisms in these reactions (Mancini, Fortunato, & Vottero, 2004).

Pharmaceutical and Biological Applications

  • Synthesis of N,N-Spiro Bridged Cyclotriphosphazene Derivatives : Öztürk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives using pyrrolidine, exploring their structural properties, DNA interactions, and antimicrobial activities. These compounds showed significant inhibitory effects on E. coli and B. cereus bacteria (Öztürk et al., 2019).

  • Synthesis of Stereoisomers for Antibacterial Agents : Schroeder et al. (1992) focused on the synthesis of various stereoisomers of 3-(1-aminoethyl)pyrrolidines, important intermediates for quinolone antibacterials, which are significant in medical research (Schroeder et al., 1992).

Chemical Synthesis and Characterization

  • Synthesis of Fluorobenzylated Compounds : Duan-zhi (2005) and others have synthesized various fluorobenzylated compounds, including 3-(4-fluorobenzyl) derivatives, indicating the versatility of fluorobenzyl groups in chemical syntheses (Duan-zhi, 2005).

  • High-Pressure Reactions for Analogue Synthesis : Barrett and Kerr (1999) used N-p-fluorobenzyl-2-chlorobenzimidazole under hyperbaric conditions with amines, including pyrrolidine, to produce adducts, demonstrating the compound's utility in synthesizing analogues like astemizole and norastemizole (Barrett & Kerr, 1999).

properties

IUPAC Name

(3S)-1-[(2-fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-9(11)7-14-6-5-10(13)8-14;;/h1-4,10H,5-8,13H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQRIKINHKGLIJ-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-Fluorobenzyl)pyrrolidin-3-amine dihydrochloride

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